molecular formula C21H24N4O2S2 B431408 2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B431408
M. Wt: 428.6g/mol
InChI Key: GMXYBDMQXLCOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-{[4-amino-6-(propan-2-yl)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic molecule that features a unique combination of functional groups and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-6-(propan-2-yl)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrano[4’,3’4,5]thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a thieno[2,3-d]pyrimidine derivative and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the nucleophilic substitution of a halogenated intermediate with a thiol reagent.

    Attachment of the acetamide moiety: This can be accomplished through an amide coupling reaction using an appropriate acylating agent and a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale-up, focusing on high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-6-(propan-2-yl)-5,8-dihydro-6H-pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Acyl chlorides, sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, sulfonamides.

Scientific Research Applications

2-{[4-amino-6-(propan-2-yl)-5,8-dihydro-6H-pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and functional groups.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

    Pharmaceutical Research: The compound can be investigated for its potential as a drug candidate for various diseases.

    Industrial Applications: It can be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[4-amino-6-(propan-2-yl)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar compounds to 2-{[4-amino-6-(propan-2-yl)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide include:

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar biological activities.

    Pyrano[4’,3’4,5]thieno[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring system and can be used in similar applications.

    Sulfanyl-substituted heterocycles: These compounds contain a sulfanyl group and can undergo similar chemical reactions.

The uniqueness of 2-{[4-amino-6-(propan-2-yl)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N4O2S2

Molecular Weight

428.6g/mol

IUPAC Name

2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H24N4O2S2/c1-11(2)15-8-14-16(9-27-15)29-20-18(14)19(22)24-21(25-20)28-10-17(26)23-13-6-4-12(3)5-7-13/h4-7,11,15H,8-10H2,1-3H3,(H,23,26)(H2,22,24,25)

InChI Key

GMXYBDMQXLCOKL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C3C4=C(COC(C4)C(C)C)SC3=N2)N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C3C4=C(COC(C4)C(C)C)SC3=N2)N

Origin of Product

United States

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